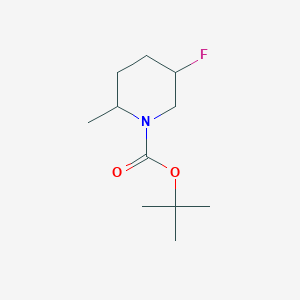![molecular formula C11H19NO3 B13013366 Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate is a complex organic compound with a unique structure that includes an oxetane ring. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate typically involves multiple steps. One common method starts with the preparation of 3-methyl-3-oxetanemethanol, which is then reacted with other reagents to form the final compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. Cold-chain transportation is often necessary to maintain the stability of the compound during production and distribution .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate involves its interaction with specific molecular targets. The oxetane ring in its structure is known to participate in various chemical reactions, which can influence biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate can be compared with other similar compounds, such as:
3-Hydroxymethyl-3-methyl-oxetane: A simpler compound with a similar oxetane ring structure.
Methyl 2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate: Another compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxetane ring, which imparts distinctive chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
methyl (E)-2-methyl-4-[(3-methyloxetan-3-yl)methylamino]but-2-enoate |
InChI |
InChI=1S/C11H19NO3/c1-9(10(13)14-3)4-5-12-6-11(2)7-15-8-11/h4,12H,5-8H2,1-3H3/b9-4+ |
Clave InChI |
NCNJODJWGGDUIU-RUDMXATFSA-N |
SMILES isomérico |
C/C(=C\CNCC1(COC1)C)/C(=O)OC |
SMILES canónico |
CC(=CCNCC1(COC1)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


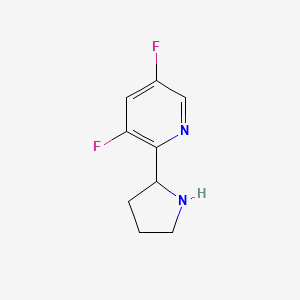

![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
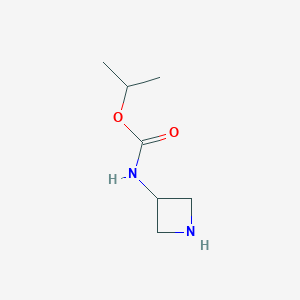
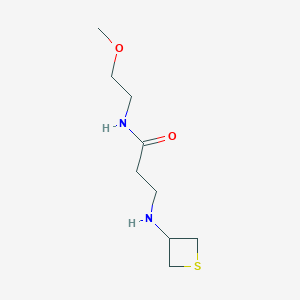
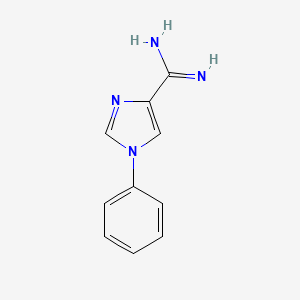

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
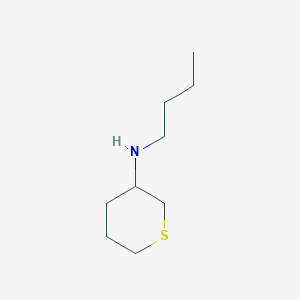

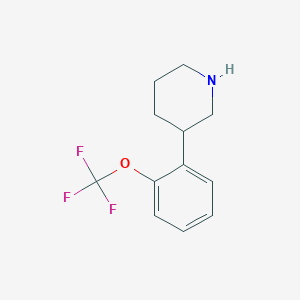
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
